Anhydrodihydroartemisinin
Anhydrodihydroartemisinin
Brand Name:
Vulcanchem
CAS No.:
82596-30-3
VCID:
VC21126959
InChI:
InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1
SMILES:
CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C
Molecular Formula:
C15H22O4
Molecular Weight:
266.33 g/mol
Anhydrodihydroartemisinin
CAS No.: 82596-30-3
Cat. No.: VC21126959
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82596-30-3 |
|---|---|
| Molecular Formula | C15H22O4 |
| Molecular Weight | 266.33 g/mol |
| IUPAC Name | (1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene |
| Standard InChI | InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 |
| Standard InChI Key | UKXCIQFCSITOCY-VLDCTWHGSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C |
| SMILES | CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C |
| Canonical SMILES | CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator